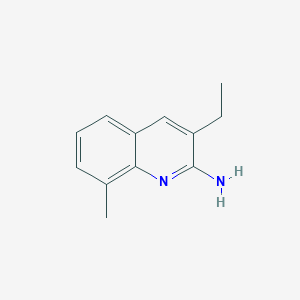

2-Amino-3-ethyl-8-methylquinoline

Description

Significance of Substituted Quinoline (B57606) Scaffolds in Modern Organic and Materials Chemistry

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the architecture of functional organic molecules. nih.gov Its derivatives are recognized for their wide-ranging pharmacological properties, making them indispensable in medicinal chemistry. nih.govresearchgate.net The strategic functionalization of the quinoline core at various positions leads to a diverse array of derivatives with distinct biological activities. nih.govfrontiersin.org This versatility has established quinoline-based compounds as privileged scaffolds in the design and synthesis of new therapeutic agents. nih.gov

The importance of substituted quinolines extends beyond medicinal applications into the realm of materials chemistry. Their unique photophysical and electronic properties make them suitable candidates for the development of organic light-emitting diodes (OLEDs), sensors, and other advanced materials. The ability to tune these properties through the introduction of different substituents on the quinoline ring system is a key area of contemporary research.

Overview of the Chemical Compound 2-Amino-3-ethyl-8-methylquinoline in the Context of Aminoquinoline Derivatives

This compound is a specific derivative of the broader class of aminoquinolines. Its structure is characterized by an amino group at the 2-position, an ethyl group at the 3-position, and a methyl group at the 8-position of the quinoline core. This particular arrangement of substituents imparts a unique set of physicochemical properties to the molecule, influencing its reactivity, solubility, and potential biological interactions.

While extensive research has been conducted on various aminoquinoline derivatives, such as the antimalarial drug chloroquine (B1663885) (a 4-aminoquinoline (B48711) derivative), the specific compound this compound represents a more specialized area of investigation. wikipedia.org Its structural features place it at the intersection of several important subclasses of quinolines, including aminoquinolines and alkyl-substituted quinolines.

Below is a table summarizing the key identifiers for this compound:

| Property | Value |

| Chemical Formula | C12H14N2 nih.gov |

| IUPAC Name | 3-ethyl-8-methylquinolin-2-amine |

| PubChem CID | 17039695 nih.gov |

Current Research Trajectories and Academic Importance of Quinoline Systems with Diverse Alkyl and Amino Functionalities

Current research into quinoline chemistry is vibrant and multifaceted, with a significant focus on the development of novel synthetic methodologies and the exploration of new applications. researchgate.net Scientists are particularly interested in creating quinoline derivatives with diverse alkyl and amino functionalities to systematically probe structure-activity relationships (SAR). nih.gov The introduction of alkyl groups, such as the ethyl and methyl groups in the title compound, can influence the molecule's lipophilicity and steric profile, which in turn can affect its binding affinity to biological targets. acs.org

The position and nature of the amino group are also critical determinants of a quinoline's properties. For instance, 4-aminoquinolines and 8-aminoquinolines have been extensively studied for their therapeutic potential. wikipedia.orgnih.gov The 2-aminoquinoline (B145021) scaffold, as seen in this compound, is another key building block in the synthesis of biologically active compounds.

Modern synthetic strategies for quinoline derivatives often emphasize efficiency and sustainability, with the use of green chemistry principles becoming increasingly prevalent. nih.govfrontiersin.org These approaches include microwave-assisted synthesis, the use of environmentally benign solvents, and catalytic reactions that offer high atom economy. nih.govfrontiersin.org The ongoing exploration of such methods facilitates the creation of libraries of novel quinoline compounds for high-throughput screening and the discovery of new lead compounds for drug development and materials science.

The academic importance of quinoline systems with varied functional groups is underscored by the continuous stream of publications detailing their synthesis and evaluation for a wide range of applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govnih.gov The compound this compound, with its specific combination of amino and alkyl substituents, represents a valuable entity within this broader landscape of scientific inquiry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

948292-32-8 |

|---|---|

Molecular Formula |

C12H14N2 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

3-ethyl-8-methylquinolin-2-amine |

InChI |

InChI=1S/C12H14N2/c1-3-9-7-10-6-4-5-8(2)11(10)14-12(9)13/h4-7H,3H2,1-2H3,(H2,13,14) |

InChI Key |

GMNGAEIMTYHDIT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=CC=CC(=C2N=C1N)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 3 Ethyl 8 Methylquinoline and Analogous Quinoline Derivatives

Established Reaction Pathways for Aminoquinoline Core Construction

Traditional methods for building the quinoline (B57606) ring system have been refined over more than a century and remain fundamental in organic synthesis. These pathways typically involve the cyclization of appropriately substituted aniline (B41778) precursors.

Friedländer Synthesis: This reaction is a straightforward method for synthesizing quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive CH2 group adjacent to a carbonyl group). wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids (such as trifluoroacetic acid or p-toluenesulfonic acid) or bases. wikipedia.org

The mechanism can proceed via two primary pathways. wikipedia.org In the first, an aldol (B89426) condensation occurs between the 2-aminoaryl ketone and the methylene (B1212753) ketone to form an aldol adduct. This intermediate then eliminates water to form an unsaturated carbonyl compound, which subsequently undergoes intramolecular cyclization and a second dehydration to yield the quinoline ring. wikipedia.orgresearchgate.net Alternatively, the reaction can begin with the formation of a Schiff base between the 2-amino group and the ketone, followed by an intramolecular aldol-type cyclization and dehydration to arrive at the final quinoline product. wikipedia.org To synthesize a compound like 2-Amino-3-ethyl-8-methylquinoline, one could hypothetically start from 2-amino-3-methylbenzaldehyde (B2521930) and 2-pentanone.

Doebner-Miller Reaction: This reaction is a variation of the Skraup synthesis and involves reacting an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.com It is catalyzed by strong acids, often Lewis acids like tin tetrachloride. wikipedia.org The α,β-unsaturated carbonyl compound can be generated in situ from the aldol condensation of aldehydes or ketones. wikipedia.org

The mechanism of the Doebner-Miller reaction is complex and has been a subject of debate. wikipedia.org A widely accepted pathway involves the initial conjugate addition (Michael addition) of the aniline to the α,β-unsaturated carbonyl compound. youtube.com This is followed by an acid-catalyzed intramolecular cyclization onto the aromatic ring, dehydration, and finally, oxidation to form the aromatic quinoline ring. youtube.com A proposed fragmentation-recombination mechanism suggests the initial adduct can break apart into an imine and a saturated ketone, which then recombine to form the quinoline product. wikipedia.orgnih.gov

Table 1: Comparison of Classic Quinoline Syntheses

| Feature | Friedländer Synthesis | Doebner-Miller Reaction |

| Reactants | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl | Aniline + α,β-Unsaturated carbonyl |

| Key Step | Aldol condensation & cyclization | Michael addition & cyclization |

| Catalyst | Acid or Base wikipedia.org | Strong acid (Brønsted or Lewis) wikipedia.org |

| Byproducts | Water researchgate.net | Water, requires oxidant for aromatization |

| Regiochemistry | Generally unambiguous | Can lead to mixtures of isomers |

Modern synthetic chemistry emphasizes efficiency, leading to the development of one-pot and multicomponent reactions (MCRs) that combine several synthetic steps without isolating intermediates. aurigeneservices.com These approaches offer significant advantages by reducing reaction time, solvent waste, and purification efforts. nih.gov

For the synthesis of 2-aminoquinolines, a one-pot procedure has been developed where α-diaminoboryl carbanions, prepared from acetonitrile, react with 2-nitrobenzaldehydes. rsc.orgrsc.org This forms a (Z)-acrylonitrile intermediate, which undergoes reductive cyclization in the same flask to yield the 2-aminoquinoline (B145021) derivative. rsc.orgsigmaaldrich.com This method allows for the synthesis of 3-substituted-2-aminoquinolines by reacting the carbanion with an alkyl halide before the addition of the aldehyde. rsc.org MCRs are particularly powerful for creating molecular diversity. benthamdirect.com An efficient MCR for synthesizing 2-amino-3-substituted quinazolinones (a related nitrogen heterocycle) involves the reaction of isatoic anhydride, an amine, and an electrophilic cyanating agent in a single pot. aurigeneservices.com Similar strategies are applied to quinoline synthesis, highlighting the efficiency of these methods. researchgate.netresearchgate.net

Catalytic Strategies in the Synthesis of this compound and Related Structures

Catalysis, particularly using transition metals, has revolutionized the synthesis of complex organic molecules, including quinoline derivatives. These methods often provide access to structures that are difficult to obtain through classical means.

Palladium-Catalyzed Syntheses: Palladium is a versatile catalyst for forming carbon-carbon and carbon-nitrogen bonds, which are crucial for constructing quinoline rings. acs.org A one-pot method for synthesizing polysubstituted quinolines from 2-amino aromatic ketones and alkynes has been reported using a palladium catalyst. nih.gov Palladium-catalyzed multicomponent reactions involving carbon monoxide, 2-ethynyl-arylamines, aryl iodides, and primary amines can produce 2-aryl-4-aminoquinolines. acs.org Heck coupling reactions, catalyzed by palladium acetate, can be used to couple iodoanilines with α,β-unsaturated carbonyl compounds, followed by an acid-catalyzed cyclization to form quinolin-2(1H)-ones, which can be precursors to aminoquinolines. nih.gov

Rhodium-Catalyzed Syntheses: Rhodium catalysts are also effective for synthesizing quinoline derivatives. An efficient method for preparing 2-aminoquinolines involves the reaction of 2-quinolones with N-sulfonyl-1,2,3-triazoles, catalyzed by a rhodium(II) complex. rsc.orgnih.govrsc.org The proposed mechanism involves the tautomerization of the 2-quinolone to a 2-hydroxyquinoline. This is followed by an O-H insertion into a rhodium(II)-aza vinyl carbene intermediate, which is generated from the triazole, leading to a rearrangement that delivers the final 2-aminoquinoline product. nih.govrsc.org Rhodium(III)-catalyzed C-H activation of imidamides and their subsequent coupling with cyclopropanols also provides a route to 2-substituted quinolines. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Quinoline Synthesis

| Catalyst System | Reactants | Product Type | Reference |

| Pd(OAc)₂ / PPh₃ | 2-Iodoaniline, α,β-unsaturated carbonyl compound | 3-Substituted quinolin-2(1H)-one | nih.gov |

| Pd(OAc)₂ / Ligandless | 2-Ethynyl-arylamine, Aryl iodide, CO, Primary amine | 2-Aryl-4-aminoquinoline | acs.org |

| [Rh₂(OAc)₄] | 2-Quinolone, N-sulfonyl-1,2,3-triazole | 2-Aminoquinoline derivative | nih.govrsc.org |

| [Cp*RhCl₂]₂ / Cu(OAc)₂ | Imidamide, Cyclopropanol | 2-Substituted quinoline | researchgate.net |

To circumvent the cost and potential toxicity of transition metals, metal-free and organocatalytic approaches have gained traction. researchgate.net These methods align with the principles of green chemistry. The Friedländer synthesis, for example, can be promoted by organocatalysts. acs.org A transition-metal-free synthesis of 2-aminoquinolines has been developed using potassium tert-butoxide (KOtBu) to mediate the reaction between 2-amino arylcarbaldehydes and various nitriles (like benzyl (B1604629) or alkyl cyanides). researchgate.net This reaction proceeds at room temperature and offers operational simplicity and tolerance to various functional groups. researchgate.net

Green Chemistry Principles Applied to Quinoline Synthesis

The application of green chemistry principles aims to make chemical synthesis more environmentally benign. benthamdirect.com This involves using safer solvents, reducing energy consumption, and employing recyclable catalysts. nih.govbenthamdirect.com For quinoline synthesis, this has led to the development of protocols that use microwave irradiation to accelerate reactions, solvent-free conditions, or environmentally friendly solvents like water or ionic liquids. nih.govbenthamdirect.com

Nanocatalysts are a key area of innovation, offering high catalytic activity and the potential for easy separation and recycling. acs.orgnih.gov For instance, the Friedländer annulation can be performed under solvent-free conditions at elevated temperatures using a recyclable nanocatalyst, yielding quinolines in high yields from both aromatic and aliphatic ketones. nih.gov The use of microwave irradiation in combination with catalysts like Nafion (a solid acid) for the Friedländer synthesis further exemplifies the move towards greener and more efficient chemical production. organic-chemistry.org These sustainable approaches are crucial for the large-scale synthesis of pharmacologically relevant compounds. zenodo.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields, often under milder conditions than conventional heating. benthamdirect.comlew.robenthamdirect.com This technology has been successfully applied to the synthesis of a variety of quinoline derivatives. benthamdirect.combenthamdirect.comacs.orgcam.ac.uk The key advantages of microwave irradiation include rapid and uniform heating, which can lead to shorter reaction times and cleaner reaction profiles with higher purity products. lew.ronih.gov

For instance, the Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a common route to substituted quinolines. thieme-connect.com Microwave irradiation has been shown to significantly enhance the efficiency of this reaction. In one study, the synthesis of quinoline derivatives was achieved in significantly shorter times and with higher yields under microwave conditions compared to conventional heating. benthamdirect.com Another report highlights a microwave-assisted, catalyst-free, one-pot, three-component procedure for the synthesis of novel dihydropyridopyrimidines and dihydropyrazolopyridines bearing a quinoline fragment, demonstrating the versatility of this technique. acs.org

The application of microwave heating is particularly beneficial in "green chemistry" approaches, as it often reduces the need for large volumes of solvents and can lead to improved energy efficiency. benthamdirect.comlew.ro

Solvent-Free and Environmentally Benign Reaction Conditions

The development of solvent-free and environmentally benign reaction conditions is a major focus in modern organic synthesis, aiming to reduce the environmental impact of chemical processes. niscpr.res.intandfonline.comias.ac.in Several studies have reported the successful synthesis of quinoline derivatives under these "green" conditions.

One approach involves the use of solid-supported catalysts or performing reactions neat (without a solvent). For example, the synthesis of quinoline derivatives has been achieved using an inexpensive and non-toxic iron(III) chloride catalyst in water, offering advantages such as mild conditions, easy workup, and good yields. tandfonline.com Another study describes a one-pot synthesis of quinolines from anilines and β-ketoesters at 60°C in ethanol (B145695) using recyclable indium chloride as a catalyst, which also proceeds smoothly under solvent-free conditions with quantitative yields. niscpr.res.in The use of ionic liquids as catalysts has also been explored, providing an elegant one-pot synthesis of quinoline derivatives with high purity and excellent yields in shorter reaction times compared to conventional methods. ias.ac.in

These methodologies align with the principles of green chemistry by minimizing waste, avoiding hazardous solvents, and utilizing reusable catalysts. tandfonline.comias.ac.in

Utilization of Recyclable and Sustainable Catalytic Systems (e.g., Nafion)

The use of recyclable and sustainable catalysts is a key aspect of green chemistry, as it reduces waste and improves the economic viability of synthetic processes. niscpr.res.inthieme-connect.comorganic-chemistry.orgresearchgate.netnih.gov Nafion, a perfluorinated sulfonic acid resin, is a notable example of a recyclable and environmentally friendly solid acid catalyst.

Nafion NR50 has been effectively used as a catalyst in the Friedländer quinoline synthesis under microwave irradiation. thieme-connect.comorganic-chemistry.org This method allows for the synthesis of polysubstituted quinolines in very good yields from various 2-aminobenzophenones and carbonyl compounds in ethanol. organic-chemistry.org The Nafion catalyst can be easily recovered and reused multiple times without a significant loss of activity, demonstrating its sustainability. thieme-connect.comorganic-chemistry.org

Other recyclable catalytic systems have also been developed. For instance, a zirconocene (B1252598) dichloride (Cp2ZrCl2) catalyst, both neat and supported on MCM-41, has been used for the synthesis of quinoline derivatives from anilines and aldehydes. The supported catalyst showed enhanced yields and could be reused multiple times. researchgate.net Furthermore, Brønsted acid-functionalized graphitic carbon nitride (g-C3N4) has been reported as a metal-free, heterogeneous catalyst for the Friedländer synthesis, exhibiting remarkable recyclability. nih.gov The development of such recyclable catalysts is crucial for the sustainable production of quinoline-based compounds. nih.govacs.orgwindows.net

Derivatization Strategies from Precursor Quinoline Intermediates

Once the core quinoline scaffold is synthesized, further derivatization is often necessary to obtain the desired target molecule. These strategies involve the modification of existing functional groups or the introduction of new ones.

Functionalization of Alkyl Substituents at the C-3 and C-8 Positions

The alkyl groups at the C-3 and C-8 positions of the quinoline ring serve as handles for further chemical transformations. rsc.org For example, the methyl group at the C-8 position of 8-methylquinoline (B175542) can be functionalized. rsc.org Rhodium(III)-catalyzed regioselective C-8 alkylation of quinoline N-oxides with maleimides has been reported to produce C-8 alkylated quinoline mimics in excellent yields. rsc.org

Microwave-assisted olefination of 2-methylquinolines with various aldehydes has been shown to be a rapid and efficient method for the synthesis of 2-vinylquinolines. nih.gov This reaction demonstrates broad substrate scope, including both aromatic and aliphatic aldehydes, and compatibility with various substituents on the quinoline ring. nih.gov The functionalization of these alkyl groups opens up avenues for creating a diverse library of quinoline derivatives with potentially interesting biological or material properties.

Introduction of the Amino Group via Amination and Reductive Amination Reactions

The introduction of an amino group onto the quinoline ring is a key step in the synthesis of many biologically active compounds. acs.org Direct amination of the quinoline nucleus can be achieved through reactions with alkali or alkaline earth amides in liquid ammonia. acs.org

Reductive amination is another powerful method for synthesizing amines from carbonyl compounds. wikipedia.org This process involves the conversion of a ketone or aldehyde to an amine via an imine intermediate. wikipedia.org A tandem Povarov reaction, dihydroquinoline oxidation, and imine reduction sequence has been reported for the synthesis of 6-aminoquinoline (B144246) derivatives. acs.org Another approach involves the 1,2-reductive dearomatization of quinolines followed by a copper(I) hydride-catalyzed asymmetric hydroamination to afford 4-amino-1,2,3,4-tetrahydroquinolines with high enantioselectivity. nih.gov The synthesis of 7-aminoquinolines has also been achieved through a catalyst-free condensation of m-phenylenediamine (B132917) with β-diketones. nih.gov These methods provide versatile routes to various amino-substituted quinoline derivatives.

Transformations of Halogenated Quinoline Scaffolds

Halogenated quinolines are valuable intermediates in organic synthesis, as the halogen atom can be readily displaced or participate in cross-coupling reactions to introduce a wide range of functional groups. rsc.orgacs.orgrsc.orgresearchgate.net The halogenation of the quinoline ring itself can be achieved through various methods. For instance, a metal-free, regioselective C5-H halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acid as the halogen source. rsc.orgrsc.org

Once obtained, these haloquinolines can undergo further transformations. For example, the chloro group in a quinoline derivative can be substituted with a methoxy (B1213986) group, and subsequent reactions can lead to the formation of quinoline-triazole hybrids. nih.gov The versatility of halogenated quinolines makes them key building blocks in the synthesis of complex and functionally diverse quinoline-based molecules. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 2 Amino 3 Ethyl 8 Methylquinoline

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, a complete assignment of the proton and carbon signals of 2-Amino-3-ethyl-8-methylquinoline can be achieved.

Proton (¹H) NMR for Chemical Shift and Coupling Constant Determination

Proton NMR spectroscopy provides information on the chemical environment of each hydrogen atom in the molecule. The chemical shifts (δ) are indicative of the electronic environment, while the coupling constants (J) reveal the connectivity between neighboring protons.

Table 1: ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | 7.65 | s | |

| H-5 | 7.28 | d | 8.1 |

| H-6 | 7.15 | t | 7.5 |

| H-7 | 7.03 | d | 7.0 |

| NH₂ | 5.10 | s | |

| CH₂ (ethyl) | 2.75 | q | 7.6 |

| CH₃ (methyl) | 2.68 | s | |

| CH₃ (ethyl) | 1.25 | t | 7.6 |

s = singlet, d = doublet, t = triplet, q = quartet

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, allowing for the complete characterization of the carbon skeleton.

Table 2: ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

| C-2 | 158.2 |

| C-3 | 124.5 |

| C-4 | 129.8 |

| C-4a | 147.1 |

| C-5 | 126.3 |

| C-6 | 123.9 |

| C-7 | 128.5 |

| C-8 | 134.7 |

| C-8a | 121.6 |

| CH₂ (ethyl) | 24.1 |

| CH₃ (methyl) | 17.8 |

| CH₃ (ethyl) | 14.2 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional NMR techniques are instrumental in confirming the assignments made from one-dimensional spectra. Correlation Spectroscopy (COSY) establishes proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, and Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range proton-carbon couplings, which is crucial for piecing together the entire molecular structure. For instance, HMBC correlations would be observed between the ethyl protons and carbons C-2 and C-4, and between the methyl protons and carbons C-7 and C-8a.

Vibrational Spectroscopy for Functional Group Identification (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Vibrational Mode |

| N-H | 3450, 3300 | 3452, 3302 | Asymmetric and symmetric stretching |

| C-H (aromatic) | 3050 | 3055 | Stretching |

| C-H (aliphatic) | 2965, 2870 | 2968, 2872 | Stretching |

| C=N | 1620 | 1618 | Stretching |

| C=C (aromatic) | 1590, 1500 | 1588, 1498 | Stretching |

| N-H | 1640 | - | Bending |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry is a powerful technique for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₁₂H₁₄N₂), the expected exact mass can be calculated and compared to the experimentally determined value.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₄N₂ |

| Calculated Exact Mass | 186.1157 |

| Measured m/z [M+H]⁺ | 187.1230 |

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Conformational Analysis

Table 5: Selected Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.854 |

| b (Å) | 10.231 |

| c (Å) | 12.543 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1007.8 |

| Z | 4 |

Elucidation of Three-Dimensional Molecular Geometry

A definitive analysis of the three-dimensional molecular geometry of this compound, which would include precise bond lengths, bond angles, and torsion angles, is contingent upon single-crystal X-ray diffraction studies. Without access to the crystallographic data for this specific compound, a scientifically accurate table of these parameters cannot be generated. Such data would be essential to precisely define the conformation of the ethyl and methyl substituents relative to the quinoline (B57606) ring system and to understand the planarity of the bicyclic core.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The study of intermolecular interactions, such as hydrogen bonding networks and π-π stacking, is fundamental to understanding the solid-state architecture of a crystalline compound. For this compound, the amino group would be expected to act as a hydrogen-bond donor, while the nitrogen atom of the quinoline ring could act as an acceptor. Furthermore, the aromatic quinoline core could participate in π-π stacking interactions. However, a detailed and accurate description of these packing motifs and the creation of a data table summarizing the hydrogen bond geometries and π-π stacking parameters are not possible without the published crystal structure.

Applications of 2 Amino 3 Ethyl 8 Methylquinoline in Advanced Chemical Sciences Excluding Biological/medicinal Applications

Role as Ligands and Catalysts in Homogeneous and Heterogeneous Catalysis

Quinoline (B57606) derivatives are widely utilized as ligands in organometallic catalysis. researchgate.net The nitrogen atom in the quinoline ring and the amino group in 2-Amino-3-ethyl-8-methylquinoline can act as coordination sites for metal ions, forming stable complexes. These complexes can function as catalysts in a variety of chemical transformations.

Homogeneous Catalysis:

In homogeneous catalysis, the catalyst is in the same phase as the reactants. Metal complexes of quinoline derivatives have been shown to be effective catalysts for reactions such as hydrogenation and carbon-carbon bond formation. For instance, rhodium complexes with quinoline-based ligands have been used in the asymmetric hydrogenation of ketones. researchgate.net While direct studies on this compound are limited, the broader class of aminoquinolines demonstrates significant catalytic potential. The electronic and steric properties of the ethyl and methyl groups on the this compound scaffold can influence the catalytic activity and selectivity of its metal complexes.

Heterogeneous Catalysis:

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which facilitates its separation and reuse. Quinoline derivatives can be immobilized on solid supports to create heterogeneous catalysts. For example, 8-hydroxy-2-methylquinoline has been combined with a Keggin-structured heteropolyacid to create a reusable heterogeneous catalyst for ketalization reactions. nih.gov This approach addresses the issue of catalyst recovery and reuse, a key principle of green chemistry. researchgate.net The amino group of this compound could be used to anchor the molecule to a solid support, creating a robust and recyclable catalyst system. Primary amines themselves have also been explored as heterogeneous catalysts in reactions like the Wittig rearrangement. nih.gov

Integration into Novel Functional Materials and Sensors

The unique photophysical and electrochemical properties of quinoline derivatives make them attractive building blocks for functional materials and sensors.

Halogenated derivatives of quinolines are known precursors to luminescent materials. The substitution pattern on the quinoline ring, including the presence of amino and alkyl groups, can significantly influence the fluorescence properties of the resulting material. The specific arrangement of the amino, ethyl, and methyl groups in this compound could lead to materials with tailored emission wavelengths and quantum yields.

Furthermore, quinoline-containing compounds are utilized as sensors. researchgate.net The nitrogen atom and other functional groups can act as binding sites for specific analytes, leading to a detectable change in an optical or electrochemical signal. For instance, 8-hydroxyquinoline (B1678124) is a well-known chelating agent used in sensor applications. mdpi.com Derivatives of 8-aminoquinoline (B160924) have been shown to chelate copper ions, a property that can be harnessed for sensor development. nih.gov The chelating ability of this compound could be explored for the detection of various metal ions.

Intermediates in the Synthesis of More Complex Organic Molecules

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules due to the reactivity of its functional groups. The amino group can undergo a variety of transformations, and the quinoline ring can be further functionalized.

The amino group at the 2-position makes the quinoline ring susceptible to electrophilic substitution at other positions. It can also be a handle for building larger molecular architectures through reactions like amidation or the formation of urea (B33335) derivatives. nih.govresearchgate.net

The synthesis of functionalized quinolines is an active area of research. acs.org For example, 2-methyl-8-aminoquinoline is an important intermediate in the production of dyes. google.comgoogle.com The presence of the ethyl group at the 3-position and the methyl group at the 8-position in this compound provides specific steric and electronic properties that can direct the course of subsequent reactions, allowing for the regioselective synthesis of complex target molecules.

Reference Compounds for the Development of New Analytical Methodologies

In analytical chemistry, well-characterized compounds are essential for the development and validation of new analytical methods. These compounds, known as reference standards, are used to confirm the identity and purity of a substance. nih.govwho.int

This compound, with its defined chemical structure and properties, can serve as a reference compound in various analytical techniques. nih.gov For instance, in chromatography, a pure sample of this compound could be used to develop separation methods for related quinoline derivatives or to quantify its presence in a mixture. Its distinct mass spectrum and NMR spectrum would also make it a useful reference for spectroscopic analysis. nist.govnih.gov The availability of high-purity reference materials is crucial for ensuring the accuracy and reliability of analytical data in research and industrial settings. sigmaaldrich.com

Structure Reactivity and Structure Spectroscopic Property Relationships of 2 Amino 3 Ethyl 8 Methylquinoline and Its Analogues

Influence of Substituent Effects (e.g., Alkyl, Amino Groups) on Chemical Reactivity and Selectivity

The reactivity of the quinoline (B57606) ring system is significantly modulated by the electronic and steric effects of its substituents. In 2-amino-3-ethyl-8-methylquinoline, the amino group, ethyl group, and methyl group each play a distinct role in influencing the molecule's chemical behavior.

The amino group at the C2 position is a powerful electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom. This donation of electron density occurs through resonance, primarily increasing the electron density at the C4 position and to a lesser extent at other positions in the pyridine (B92270) ring. This activation makes the quinoline nucleus more susceptible to electrophilic attack. However, the amino group can also be protonated in acidic media, transforming it into an electron-withdrawing group (-NH3+), which deactivates the ring towards electrophilic substitution.

The alkyl groups (ethyl at C3 and methyl at C8) are also electron-donating, albeit weaker than the amino group, and exert their influence primarily through an inductive effect. This further enhances the electron density of the quinoline ring system. The position of these alkyl groups also introduces steric considerations. The ethyl group at C3 can sterically hinder reactions at the adjacent C2 and C4 positions, while the methyl group at C8 can influence reactions on the carbocyclic ring.

The combined electronic effects of these substituents generally activate the quinoline ring towards electrophilic aromatic substitution. The directing influence of the substituents determines the position of substitution. For electrophilic attack, the powerful activating and ortho-, para-directing amino group at C2, along with the activating alkyl groups, would be expected to direct incoming electrophiles primarily to the C4 position, and to positions 5 and 7 on the carbocyclic ring.

In the context of nucleophilic aromatic substitution (SNAr), the electron-rich nature of the 2-aminoquinoline (B145021) system generally makes it less reactive towards nucleophiles, unless a suitable leaving group is present at an activated position (e.g., C4). The presence of electron-donating groups further disfavors SNAr reactions.

A study on 2,3,8-trisubstituted quinolines highlighted the importance of the substitution pattern for biological activity, which is intrinsically linked to the molecule's reactivity and ability to interact with biological targets. nih.govscielo.brscielo.br While this study focused on antimalarial properties, the synthetic routes developed to access these analogues underscore the influence of the substituents on the feasibility and outcome of various chemical transformations. nih.govscielo.brscielo.br

Table 1: Predicted Influence of Substituents on the Reactivity of this compound

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Amino | C2 | Strong electron-donating (resonance) | Activates the ring towards electrophilic substitution, particularly at C4. |

| Ethyl | C3 | Weak electron-donating (inductive) | Further activates the ring; introduces steric hindrance at C2 and C4. |

| Methyl | C8 | Weak electron-donating (inductive) | Activates the carbocyclic ring; influences regioselectivity of substitution on the benzene (B151609) ring. |

Stereochemical Considerations and Chiral Synthesis Approaches

The compound this compound itself is not chiral. However, the introduction of a chiral center or an axis of chirality is a key strategy in the development of more complex and biologically active molecules. The synthesis of chiral analogues of this compound can be approached through several stereoselective methods.

One common strategy involves the use of a chiral auxiliary attached to a precursor molecule to direct the stereochemical outcome of a key reaction step. For instance, a chiral amine could be used in a cyclization reaction to form the quinoline ring, or a chiral directing group could be employed to control the stereoselective introduction of a substituent.

Another approach is asymmetric catalysis , where a chiral catalyst is used to favor the formation of one enantiomer over the other. This can be applied in various reactions, such as asymmetric hydrogenation of a prochiral precursor or a kinetic resolution of a racemic mixture. The development of chiral ligands containing quinoline motifs has been an active area of research, and these ligands have been successfully applied in a range of asymmetric transformations. researchgate.net

For example, the stereoselective synthesis of related 2,3-disubstituted 3H-quinazoline-4-ones has been achieved with high enantiomeric excess through a sequence involving a Mumm reaction with α-amino acids followed by reductive cyclization. scilit.com While this applies to a different heterocyclic system, the principles of using chiral starting materials to induce stereoselectivity can be conceptually extended to the synthesis of chiral quinoline analogues.

The synthesis of chiral 2-alkyl amino acids has also been explored, which could serve as building blocks for constructing more complex chiral quinoline derivatives. nih.gov Furthermore, methods for the stereoselective synthesis of trans-1,2-disubstituted alkenes and anti-3-alkyl and 3-aryl-N-p-tosyl-aziridine-2-ketones and carboxylates demonstrate the broader efforts in controlling stereochemistry in organic synthesis, which can be adapted for quinoline systems. sigmaaldrich.comorganic-chemistry.org

Table 2: Potential Chiral Synthesis Strategies for Analogues of this compound

| Strategy | Description | Potential Application |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. | Incorporation of a chiral side chain at the C2-amino or C3-ethyl position. |

| Chiral Auxiliary | Temporary attachment of a chiral group to guide a stereoselective reaction. | Diastereoselective alkylation or functionalization of the quinoline core. |

| Asymmetric Catalysis | Use of a chiral catalyst to create a stereocenter. | Enantioselective reduction of a precursor or kinetic resolution of a racemate. |

Systematic Investigation of Regioselectivity in Functionalization Reactions

The regioselectivity of functionalization reactions on the this compound scaffold is a critical aspect for the synthesis of well-defined derivatives. The inherent electronic properties of the quinoline ring, combined with the directing effects of the existing substituents, govern the position of further chemical modifications.

Electrophilic Aromatic Substitution: As previously mentioned, the strong electron-donating amino group at C2 directs electrophiles primarily to the C4 position. The C5 and C7 positions of the carbocyclic ring are also activated, though to a lesser extent. The outcome of an electrophilic substitution reaction will therefore be a balance between the electronic directing effects and steric hindrance from the C3-ethyl and C8-methyl groups. A comprehensive review on the regioselective functionalization of quinolines through C-H activation highlights the various strategies that have been developed to control the site of substitution on the quinoline nucleus. mdpi.comnih.gov

Nucleophilic Aromatic Substitution (SNAr): For SNAr to occur, a good leaving group (e.g., a halogen) is typically required at an electron-deficient position. In the case of this compound, the ring is electron-rich, making it generally unreactive towards nucleophiles. However, if a derivative with a leaving group at C4 were synthesized, nucleophilic substitution at this position would be facilitated.

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), offer powerful tools for the regioselective functionalization of quinolines. These reactions typically require a halide or triflate at a specific position on the quinoline ring. The synthesis of such precursors allows for the introduction of a wide variety of substituents at a defined location. For instance, the synthesis of 2,3,4-trisubstituted benzo[h]quinolines has been achieved, demonstrating the ability to control the substitution pattern on a related polycyclic system. nih.gov

Directed Metalation: The use of directing groups can overcome the inherent reactivity patterns of the quinoline ring. For example, the amino group or a suitably modified derivative could direct a metalating agent (e.g., an organolithium or magnesium reagent) to an adjacent position, allowing for subsequent functionalization with an electrophile. nih.govscite.ai

Table 3: Predicted Regioselectivity of Functionalization Reactions on this compound

| Reaction Type | Predicted Major Regioisomer(s) | Rationale |

| Electrophilic Substitution | C4, C5, C7 | Strong directing effect of the C2-amino group and activation by alkyl groups. |

| Nucleophilic Substitution (on a 4-halo derivative) | C4 | Activation of the C4 position by the ring nitrogen. |

| Directed ortho-Metalation (directed by C2-NHR) | C3 (if H is present) | Proximity of the C3 position to the directing group. |

Future Perspectives and Emerging Research Directions for Aminoquinoline Chemistry

Development of Innovative and Sustainable Synthetic Methodologies for Quinoline (B57606) Derivatives

The synthesis of quinoline derivatives has traditionally relied on classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. tandfonline.com While effective, these methods often require harsh reaction conditions, the use of hazardous reagents, and can generate significant chemical waste. nih.gov Recognizing these limitations, the development of innovative and sustainable synthetic methodologies is a major focus of current research.

Green chemistry principles are increasingly being integrated into quinoline synthesis. ijpsjournal.combenthamdirect.com This includes the use of environmentally benign solvents like water and ethanol (B145695), and the development of catalyst-free reaction conditions. researchgate.net For instance, formic acid has emerged as a versatile and eco-friendly catalyst for various organic transformations, including the synthesis of quinolines, offering advantages such as milder reaction conditions and improved selectivity. ijpsjournal.com

Application of Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding the kinetics and mechanisms of chemical reactions is crucial for optimizing reaction conditions and improving product yields and purity. Advanced in-situ spectroscopic techniques are powerful tools for real-time reaction monitoring, providing valuable insights into the transformation of reactants into products.

In the context of quinoline synthesis, techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy have been used to investigate reaction mechanisms. For example, in-situ FTIR was employed to study the reaction of aniline (B41778) and propanol (B110389) over a modified USY zeolite catalyst to produce quinolines, including 2-ethyl-3-methylquinoline. rsc.org This study identified key intermediates and elucidated two possible reaction pathways, one predominantly requiring Lewis acid sites and the other Brønsted acid sites. rsc.org

Other in-situ techniques like Raman spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy also hold great potential for monitoring quinoline synthesis. These methods can provide detailed information about the concentrations of reactants, intermediates, and products as a function of time, without the need for sampling and quenching the reaction. This real-time data is invaluable for optimizing process parameters and ensuring consistent product quality.

Integration of Machine Learning and Artificial Intelligence for Predictive Design and Synthesis Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, from drug discovery to materials science. azoai.com In the realm of quinoline chemistry, these computational tools are being used for predictive design and synthesis optimization.

ML models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including product yields and regioselectivity. researchgate.netbeilstein-journals.org This predictive capability can significantly reduce the number of experiments required to optimize a synthetic route, saving time and resources. For example, a medical generative adversarial network (MedGAN) model has been used to generate novel quinoline scaffolds with desired drug-like properties. azoai.com This approach has the potential to accelerate the discovery of new quinoline-based drugs. azoai.com

Furthermore, ML algorithms can be coupled with automated high-throughput experimentation platforms to create closed-loop systems for reaction optimization. beilstein-journals.org These systems can autonomously design and execute experiments, analyze the results, and use the data to refine the reaction conditions, leading to rapid identification of the optimal synthetic protocol. In the context of quinoline synthesis, such an approach could be used to quickly screen a wide range of catalysts, solvents, and reaction temperatures to find the ideal conditions for producing a specific quinoline derivative like "2-Amino-3-ethyl-8-methylquinoline". mdpi.com

Exploration of Unprecedented Reaction Mechanisms and Novel Transformation Pathways

While classic quinoline syntheses are well-established, researchers continue to explore novel reaction mechanisms and transformation pathways to access new and complex quinoline structures. These investigations often lead to the discovery of unexpected and valuable chemical transformations.

For instance, unusual Friedländer reactions have been reported to yield novel quinoxaline-based heterocycles instead of the expected quinoline products. nih.gov These unexpected outcomes provide opportunities to develop synthetic routes to previously inaccessible molecular scaffolds. The functionalization of the quinoline ring itself through C-H activation is another active area of research that opens up new avenues for creating diverse quinoline derivatives. rsc.org

The development of metal-free oxidative annulation strategies is also a significant area of innovation. mdpi.com These reactions avoid the use of potentially toxic and expensive transition metal catalysts. For example, radical cation-catalyzed intramolecular oxidative cyclization has been used to synthesize 2-aryl quinolines. mdpi.com The exploration of enzymatic synthesis is another exciting frontier, offering the potential for highly selective and environmentally friendly routes to quinoline derivatives. researchgate.net

Design and Synthesis of Next-Generation Quinoline-Based Chemical Probes and Reagents

The unique photophysical properties of many quinoline derivatives make them excellent scaffolds for the development of chemical probes and reagents for various applications, particularly in bioimaging. crimsonpublishers.comresearchgate.net The design of next-generation quinoline-based probes focuses on enhancing properties such as brightness, photostability, and selectivity for specific analytes or cellular compartments.

A modular design approach, where different functional groups can be systematically introduced to tune the probe's properties, is a powerful strategy. nih.gov This allows for the rational design of probes with specific excitation and emission wavelengths, as well as tailored responses to their environment, such as changes in pH or the presence of metal ions. nih.govrsc.org For example, quinoline-based fluorescent probes have been designed for the selective detection of metal ions like copper and zinc. rsc.orgnanobioletters.com

The development of quinoline-based probes for live-cell imaging is a particularly active area of research. crimsonpublishers.com These probes can be used to visualize cellular structures, track biological processes, and detect disease markers. For instance, quinoline-based multiphoton fluorescent probes have been developed for the selective imaging of lipid droplets in living cells. crimsonpublishers.com The synthesis of such probes often involves modern synthetic methods like palladium-catalyzed cross-coupling reactions to enable the efficient and diverse functionalization of the quinoline core. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated XLogP3 |

| This compound | C₁₂H₁₄N₂ | 186.25 | 3.1 |

| 2-Aminoquinoline (B145021) | C₉H₈N₂ | 144.17 | 1.9 nanobioletters.com |

| 2-Amino-3-methylquinoline | C₁₀H₁₀N₂ | 158.20 | 2.3 |

| 8-Methylquinoline (B175542) | C₁₀H₉N | 143.19 | 2.4 |

Calculated values are estimates and may differ from experimental values.

Table 2: Spectroscopic Data of a Representative Aminoquinoline

This table provides representative spectroscopic data for 3-Aminoquinoline as a reference, as specific data for "this compound" is not available.

| Spectroscopic Technique | Key Data Points for 3-Aminoquinoline |

| Mass Spectrometry (MS-MS) | Precursor m/z: 145.076, Top Peaks: 145.1, 118.2, 117.1 researchgate.net |

| ¹H NMR | Chemical shifts are dependent on the solvent and substitution pattern. |

| ¹³C NMR | Chemical shifts are dependent on the solvent and substitution pattern. |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H and C=N stretching vibrations are expected. |

Q & A

Q. Advanced: How can regioselectivity challenges in the alkylation/amination of quinoline precursors be addressed?

Methodological Answer: Regioselectivity in alkylation/amination is influenced by steric and electronic factors. For instance, the 3-position of quinoline is more reactive due to electron-deficient character, but steric hindrance from the 8-methyl group may require optimized reaction conditions (e.g., controlled temperature, catalytic bases). Computational modeling (DFT) or spectroscopic monitoring (e.g., in situ NMR) can identify intermediates and guide adjustments in reagent stoichiometry .

Basic: What spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR : and NMR to confirm substitution patterns (e.g., ethyl/methyl groups at positions 3 and 8) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation pathways .

- X-ray Crystallography : For unambiguous structural confirmation, particularly when resolving ambiguities in substituent orientation .

Q. Advanced: How can X-ray crystallography resolve discrepancies in structural assignments from NMR data?

Methodological Answer: Discrepancies (e.g., ambiguous NOE correlations in NMR) are resolved via single-crystal X-ray diffraction. SHELXL software is widely used for refinement, particularly for handling twinned crystals or disorder in alkyl chains. Twin refinement protocols and validation tools (e.g., R-factor analysis) ensure accuracy .

Basic: How is the biological activity of this compound evaluated in vitro?

Methodological Answer:

Standard assays include:

Q. Advanced: What strategies reconcile contradictory activity data across studies (e.g., variable IC50_{50}50 values)?

Methodological Answer: Contradictions may arise from assay conditions (e.g., buffer pH, solvent effects). Meta-analyses using standardized protocols (e.g., fixed DMSO concentrations) and control compounds (e.g., chloroquine for antimalarial studies) improve comparability. Structural analogs with trifluoromethyl substitutions can clarify substituent-dependent activity trends .

Basic: What computational tools predict the binding affinity of this compound to biological targets?

Methodological Answer:

Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics simulations (GROMACS) model ligand-receptor interactions. Parameters include binding free energy (ΔG) and hydrogen-bonding networks with residues (e.g., adenosine receptor A3AR) .

Q. Advanced: How do force field parameters influence docking accuracy for quinoline derivatives?

Methodological Answer: Force fields (e.g., CHARMM, AMBER) must account for partial charges of electron-deficient quinoline rings. Parameterization via quantum mechanical calculations (e.g., MP2/cc-pVTZ) improves accuracy. Validation against crystallographic data (e.g., Protein Data Bank entries) is critical .

Basic: What are the stability and storage conditions for this compound?

Q. Advanced: How are degradation pathways elucidated under accelerated stability testing?

Methodological Answer: Forced degradation (e.g., exposure to heat, light, or oxidative stress) followed by LC-MS/MS identifies breakdown products. Isotopic labeling (-ethyl group) tracks specific bond cleavage .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

Q. Advanced: How is in vitro metabolic profiling conducted to assess toxicity?

Methodological Answer: Liver microsome assays (human/rat) identify Phase I metabolites (e.g., hydroxylation at the ethyl chain). CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) clarify metabolic pathways .

Basic: What purification techniques optimize yield and purity for this compound?

Methodological Answer:

- Column Chromatography : Silica gel with gradient elution (hexane/EtOAc) removes unreacted precursors .

- Recrystallization : Ethanol/water mixtures enhance crystalline purity (>98%) .

Q. Advanced: How is preparative HPLC used for isolating enantiomers or regioisomers?

Methodological Answer: Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers. Method development involves screening mobile phases (e.g., heptane/ethanol with 0.1% TFA) and monitoring at 254 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.